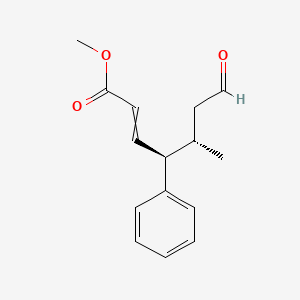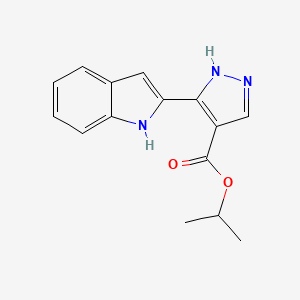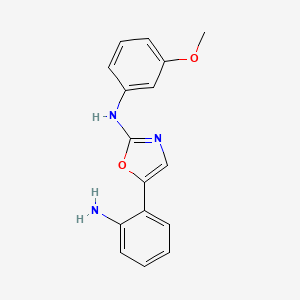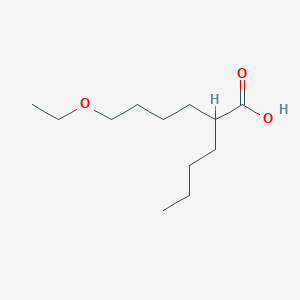
methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate is an organic compound with a complex structure that includes a hept-2-enoate backbone, a phenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation of a suitable aldehyde with a ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, making the compound valuable for studying enzyme kinetics and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylheptanoate: Similar structure but lacks the double bond in the hept-2-enoate backbone.
Ethyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate is unique due to its specific stereochemistry and the presence of both a phenyl group and a methyl ester group. This combination of features makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Número CAS |
827605-78-7 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
methyl (4R,5S)-5-methyl-7-oxo-4-phenylhept-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-12(10-11-16)14(8-9-15(17)18-2)13-6-4-3-5-7-13/h3-9,11-12,14H,10H2,1-2H3/t12-,14-/m0/s1 |
Clave InChI |
WJLLAYJUVCSIMC-JSGCOSHPSA-N |
SMILES isomérico |
C[C@@H](CC=O)[C@H](C=CC(=O)OC)C1=CC=CC=C1 |
SMILES canónico |
CC(CC=O)C(C=CC(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)


![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)



![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)


